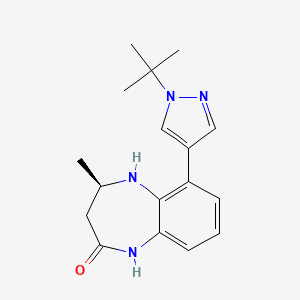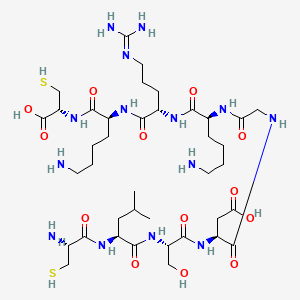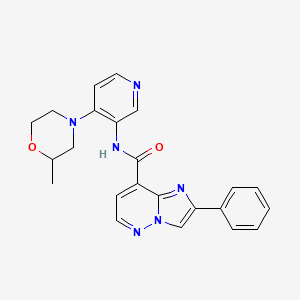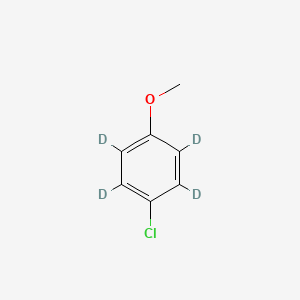
18|A-Glycyrrhetyl-3-O-sulfate-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 18|A-Glycyrrhetyl-3-O-sulfate-d3 involves the sulfation of Glycyrrhetinic acid. The reaction typically requires the use of sulfur trioxide-pyridine complex in an aprotic solvent such as dimethylformamide (DMF) under controlled temperature conditions . The reaction proceeds through the formation of an intermediate sulfate ester, which is then purified to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the sulfation process .
化学反应分析
Types of Reactions
18|A-Glycyrrhetyl-3-O-sulfate-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the sulfate group to a hydroxyl group.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiol compounds.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can be further utilized in different research applications .
科学研究应用
18|A-Glycyrrhetyl-3-O-sulfate-d3 has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in inhibiting 11β-HSD2 and its interaction with organic anion transporters.
Medicine: Investigated for its potential therapeutic effects in conditions like pseudohyperaldosteronism and its anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and as a bioactive compound in various formulations .
作用机制
18|A-Glycyrrhetyl-3-O-sulfate-d3 exerts its effects primarily through the inhibition of 11β-HSD2, an enzyme involved in the metabolism of corticosteroids. By inhibiting this enzyme, the compound increases the levels of active glucocorticoids, which can lead to anti-inflammatory effects. Additionally, it acts as a substrate for OAT1 and OAT3, facilitating its transport and metabolism within the body .
相似化合物的比较
Similar Compounds
Glycyrrhetinic acid: The parent compound from which 18|A-Glycyrrhetyl-3-O-sulfate-d3 is derived.
Glycyrrhizin: Another major metabolite of Glycyrrhetinic acid with similar pharmacological properties.
3-Monoglucuronyl glycyrrhetinic acid (3MGA): Previously considered a causative agent of pseudoaldosteronism
Uniqueness
This compound is unique due to its potent inhibitory effect on 11β-HSD2 and its role as a substrate for OAT1 and OAT3. Its anti-inflammatory properties and potential therapeutic applications in pseudohyperaldosteronism further distinguish it from other similar compounds .
属性
分子式 |
C30H46O7S |
|---|---|
分子量 |
553.8 g/mol |
IUPAC 名称 |
(2S,4aS,6aR,6aS,6bR,8aR,10R,12aS,14bR)-10,11,11-trideuterio-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-10-sulfooxy-3,4,5,6,6a,7,8,8a,12,14b-decahydro-1H-picene-2-carboxylic acid |
InChI |
InChI=1S/C30H46O7S/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)37-38(34,35)36)20(31)16-18-19-17-27(4,24(32)33)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23H,8-15,17H2,1-7H3,(H,32,33)(H,34,35,36)/t19-,21-,22+,23+,26+,27-,28-,29+,30+/m0/s1/i9D2,22D |
InChI 键 |
IKLVARHEXXESBF-QKXRZDKOSA-N |
手性 SMILES |
[2H][C@]1(C(C[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2C(=O)C=C4[C@]3(CC[C@@]5([C@H]4C[C@@](CC5)(C)C(=O)O)C)C)C)C)([2H])[2H])OS(=O)(=O)O |
规范 SMILES |
CC1(C2CCC3(C(C2(CCC1OS(=O)(=O)O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![7-[3-[4-(3-aminopropylamino)butylamino]propylamino]-2-(2-chlorophenyl)-6-fluoro-3H-quinazolin-4-one](/img/structure/B12403144.png)






![(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol](/img/structure/B12403207.png)
